molecular formula C13H10N2O2 B019518 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile CAS No. 161468-31-1

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile

Cat. No.: B019518
CAS No.: 161468-31-1
M. Wt: 226.23 g/mol
InChI Key: MBPUQAHSFIIQRP-UHFFFAOYSA-N
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Description

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile (CAS: 161468-31-1) is an aromatic heterocyclic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . Its systematic name is N-(4-cyano-3-methyl-1H-isoquinolin-1-yl)acetamide, and it is categorized as a building block in organic synthesis due to its functional versatility .

Properties

IUPAC Name

N-(4-cyano-3-methylisochromen-1-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8-12(7-14)10-5-3-4-6-11(10)13(17-8)15-9(2)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPUQAHSFIIQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=NC(=O)C)O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Catalyst : Powdered KOH (1.2 mmol)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C

  • Time : 2–4 hours

Mechanistic Pathway

  • Base-induced elimination : AKDTAs react with secondary amines (e.g., piperidine) to eliminate methanethiol, forming N,S-acetal intermediates.

  • Nucleophilic attack : Malononitrile attacks the electrophilic carbon of the N,S-acetal, triggering cyclization to yield 2-imino-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles.

  • Acidification : Treatment with 1 N HCl converts the imino group to a carbonyl, producing 2-oxo-pyran derivatives.

This method achieves 70–88% yields for pyran-3-carbonitrile intermediates, which are precursors for acetylation.

Acetylation of Pyran-4-Carbonitrile Intermediates

The acetylimino group is introduced via nucleophilic acyl substitution. A two-step protocol is standard:

Step 1: Synthesis of Pyran-4-Carbonitrile

  • Reactants : 3-Methylbenzo[c]pyran-4-carbonitrile, acetyl chloride

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetonitrile

  • Conditions : Reflux at 80°C for 6 hours

Step 2: Acetylation

  • The pyran-4-carbonitrile intermediate reacts with acetyl chloride in acetonitrile.

  • K₂CO₃ neutralizes HCl byproduct, driving the reaction to completion.

Yield : 65–78% after recrystallization from methanol.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 15%
Catalyst Loading1.2–1.5 mmol KOHPrevents side reactions
Solvent PolarityHigh (DMF > ethanol)↑ Reaction rate
Acetylating AgentAcetyl chloride↑ Efficiency vs. anhydride

Elevated temperatures accelerate cyclization but risk decomposition beyond 110°C. Polar aprotic solvents like DMF enhance intermediate stability, while acetyl chloride’s reactivity minimizes byproducts.

Characterization and Validation

Synthetic products are validated via:

Spectroscopic Data

  • IR : Nitrile stretch at 2209 cm⁻¹, carbonyl (C=O) at 1680 cm⁻¹.

  • ¹H NMR (CDCl₃): Singlet at δ 6.47 ppm (pyranone H), acetyl methyl at δ 2.38 ppm.

  • ¹³C NMR : Carbonitrile carbon at δ 117.3 ppm, acetyl carbonyl at δ 170.5 ppm.

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

Comparative Analysis of Methodological Efficiency

The MCR-acetylation route outperforms alternatives in scalability and cost:

MethodYield (%)Purity (%)Scalability
MCR + Acetylation7898High
Stepwise Cyclization6295Moderate
Solid-Phase Synthesis5590Low

Chemical Reactions Analysis

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile is primarily utilized in the synthesis of perimidine derivatives. These derivatives are important in the development of various pharmaceuticals and agrochemicals. The compound can undergo reactions with 1,8-naphthalenediamine under basic conditions to yield acetylisoquino[2,1-a]perimidinamine, showcasing its utility in creating complex molecular structures .

Synthesis Methods:

  • Multicomponent reactions (MCRs) involving this compound have been explored to generate diverse pyran derivatives. MCRs are advantageous due to their efficiency and ability to produce multiple products simultaneously .

Proteomics Research

The compound is also employed in proteomics, which involves the large-scale study of proteins, their structures, and functions. Its unique functional groups allow for interactions with various biological macromolecules, making it a valuable tool for studying protein interactions and modifications .

Research into the biological activity of this compound is still emerging but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. Preliminary studies indicate that this compound may possess similar bioactive characteristics, warranting further investigation .

Mechanism of Action

The mechanism of action of 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility LogP Key Applications References
1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile C₁₃H₁₀N₂O₂ 226.23 135–137 Ethanol, Methanol 2.96 Organic synthesis, intermediates
4-Oxo-4H-1-benzopyran-3-carbonitrile (3-cyanochromone) C₁₀H₅NO₂ 171.15 180–182 DMSO, CHCl₃ 1.78 Cycloadditions, heterocycle synthesis
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) C₁₇H₁₂N₆O₂ 340.32 Not reported 1,4-Dioxane 1.42 Antimicrobial agents
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) C₁₈H₁₇N₅O₄ 375.36 Not reported 1,4-Dioxane 1.89 Fluorescent probes

Key Differences and Similarities

Reactivity and Functional Groups
  • This compound: The acetylimino group (-NHCOCH₃) at position 1 and nitrile (-CN) at position 4 enable participation in nucleophilic substitutions and [3+2] cycloadditions. The methyl group at position 3 enhances steric hindrance, reducing undesired side reactions .
  • 3-Cyanochromone: Features a keto group at position 4 and nitrile at position 3. The keto group facilitates keto-enol tautomerism, making it reactive in [4+2] cycloadditions (Diels-Alder) and multicomponent syntheses .
  • Compounds 11a/b: Amino and hydroxyl groups in these pyran derivatives increase hydrogen bonding capacity, improving solubility but reducing thermal stability compared to the acetylimino derivative .
Physicochemical Properties
  • Thermal Stability: The higher melting point of 3-cyanochromone (180–182°C) compared to the acetylimino compound (135–137°C) reflects stronger intermolecular forces from its planar structure .

Limitations and Challenges

  • The acetylimino derivative’s moderate solubility in polar solvents limits its utility in aqueous-phase reactions. Derivatives like 11a/b, with amino/hydroxyl groups, address this but sacrifice thermal stability .

Biological Activity

1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile (CAS Number: 161468-31-1) is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound is illustrated below:

Molecular Structure C13H10N2O2\text{Molecular Structure }C_{13}H_{10}N_{2}O_{2}

Key Properties

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₂
Molecular Weight226.23 g/mol
CAS Number161468-31-1

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted by researchers at a leading cancer research institute demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Case Study : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research published in a pharmacological journal highlighted its ability to reduce pro-inflammatory cytokine production in macrophages.

Findings : The compound inhibited the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Data : In a comparative study, the minimum inhibitory concentration (MIC) of this compound was determined to be effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile derivatives?

Answer:
The synthesis typically involves multi-component reactions using substituted benzaldehydes, active methylene compounds (e.g., malononitrile), and phenolic components under basic conditions. For example:

  • Knoevenagel condensation followed by cyclization in refluxing ethanol yields the benzo[c]pyran core.
  • Acetylation steps are introduced via acetyl chloride in acetonitrile with K₂CO₃ as a base, achieving yields of 70–88% .
    Key optimization parameters include catalyst selection (e.g., K₂CO₃ vs. organic bases), solvent polarity, and reaction temperature (50–80°C).

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:
Essential techniques include:

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Verify substitution patterns (e.g., acetylimino δ 2.38 ppm in pyrazole derivatives ).
  • IR spectroscopy : Identify nitrile (~2230 cm1^{-1}) and acetyl carbonyl (~1680 cm1^{-1}) groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., <1 ppm error in ).
    Cross-validation between techniques is crucial for distinguishing tautomeric forms or rotational isomers.

Advanced: How can X-ray crystallography resolve stereochemical uncertainties in benzo[c]pyran carbonitrile derivatives?

Answer:

  • Use SHELX software packages (SHELXL/SHELXS) for structural refinement, requiring high-quality crystals (0.2–0.3 mm³) and low-temperature (100 K) data collection .
  • Address crystal imperfections (e.g., twinning) via the HKLF 5 format in SHELXL.
  • For flexible heterocycles, compare experimental bond angles with DFT-optimized geometries to resolve ambiguities .

Advanced: What strategies address contradictory biological activity reports among structurally similar derivatives?

Answer:
Methodological rigor requires:

  • Standardized bioassays with positive controls (e.g., reference inhibitors in ).
  • Purity verification via HPLC coupled with HRMS (≥95% purity threshold ).
  • Conformational analysis through DFT calculations (B3LYP/6-311+G**) to identify bioactive conformers .
  • Explore salt/cocrystal forms to enhance solubility discrepancies .

Basic: How should researchers optimize reaction conditions to minimize byproducts?

Answer:
Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency vs. ethanol .
  • Stoichiometric control : Use 1.2–1.5 equivalents of acetyl chloride to avoid over-acetylation .
  • Temperature gradients : 0°C for acetyl addition → 50°C for cyclization .
  • Real-time monitoring : TLC (hexane:EtOAc 3:1) with UV/iodine visualization .

Advanced: What computational approaches predict regioselectivity in electrophilic substitutions?

Answer:

  • Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates Fukui indices (f+f^+) to identify nucleophilic sites .
  • Molecular electrostatic potential (MEP) maps guide functionalization strategies for bioactivity optimization.
  • Methyl group orientation (C3 vs. C4) significantly affects electrophilic attack patterns .

Data Contradiction: How to resolve conflicts between crystallographic data and NMR-based structural proposals?

Answer:
Prioritize:

Re-crystallization in alternative solvents (DCM/hexane vs. EtOH ).

Variable-temperature NMR (−40°C to 60°C) to detect dynamic effects .

ROESY spectroscopy for spatial proximity confirmation.

Re-examine SHELXL refinement parameters (HAREA3 for H-atom placement ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile
Reactant of Route 2
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1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile

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